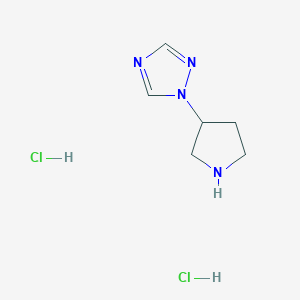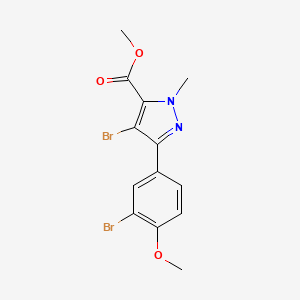![molecular formula C7H8INO B2489883 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile CAS No. 2230803-78-6](/img/structure/B2489883.png)
1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile and related compounds involves complex reactions, highlighting the innovative methods used to construct these bicyclic structures. A noteworthy example includes the preparation of 1-iodomethyl-3,4-diphenyl-2,6-dioxabicyclo[2.2.0]hexane, representing a pioneering example of a [2.2.0] fused ketal, achieved through iodoetherification of a 2-methyleneoxetane containing a pendant alcohol (Wang et al., 1999).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been elucidated through various analytical techniques, including X-ray diffraction analysis. This has allowed for a detailed understanding of the bicyclic frameworks and the spatial arrangement of functional groups in such compounds (Gurskii et al., 1995).
Chemical Reactions and Properties
The chemical reactivity of this compound and its analogues has been explored through various reactions, including hydrolysis and intramolecular reductive cyclopropanation. These studies have contributed to a deeper understanding of the functional capabilities and reaction pathways of these compounds (Bardasov et al., 2019).
Wissenschaftliche Forschungsanwendungen
Catalytic Oxidation and Synthetic Chemistry
Complex organic compounds, similar to 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile, play a significant role in catalytic oxidation processes, which are crucial for producing a variety of chemical products. For instance, the controllable and selective catalytic oxidation of cyclohexene has been studied to afford targeted products with different oxidation states and functional groups. This research is valuable for applications in both academia and industry, offering insights into synthesizing and manipulating complex molecules for desired outcomes (Cao et al., 2018).
Environmental Impact and Contaminant Analysis
Research on environmental contaminants such as Hexabromocyclododecanes (HBCDs) involves the study of organic compounds that may have similar structures or reactivity to the compound . This research helps in understanding the distribution, bioaccumulation, and potential effects of these compounds on the environment and human health (Covaci et al., 2006).
Pharmaceutical Applications and Biological Studies
The structural modification and synthesis of novel organic compounds are central to developing new medicinal agents. For example, research on Norcantharidin analogues, which may have structural similarities to the compound of interest, shows potential in anticancer activities with reduced side effects. Such studies underscore the importance of organic synthesis in creating more effective and safer therapeutic options (Deng & Tang, 2011).
Metal-Ion Sensing and Material Science
Complex organic molecules are often used in developing sensors and materials with specific electronic or photonic properties. The synthesis and application of 1,3,4-oxadiazoles, for instance, reveal the relevance of intricate organic structures in creating n-type semiconductors, sensors, and other organic materials. This research highlights the potential of such compounds in advancing technology and material science (Sharma et al., 2022).
Wirkmechanismus
Target of Action
Bicyclo[2.1.1]hexanes are incorporated in newly developed bio-active compounds . They are playing an increasingly important role in medicinal chemistry and crop science
Mode of Action
The general class of bicyclo[211]hexanes is known to interact with their targets via various biochemical reactions .
Biochemical Pathways
Bicyclo[211]hexanes are known to be involved in various biochemical pathways due to their bio-active nature .
Result of Action
Bio-active compounds like bicyclo[211]hexanes are generally used for their therapeutic effects .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO/c8-3-7-1-6(2-7,4-9)5-10-7/h1-3,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOLKUSPFQNSJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(OC2)CI)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-bromophenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2489803.png)
![1,3-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B2489804.png)
![N-[cyano(2,4-difluorophenyl)methyl]-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2489805.png)
![(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3',4'-dichloro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2489806.png)

![3-((4-Chloroanilino)methylene)-1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B2489811.png)

![Methyl 4-(2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamido)benzoate](/img/structure/B2489815.png)
![1,7-dimethyl-8-(2-(4-(2-methylbenzyl)piperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2489816.png)
![Tert-butyl 4-[4-[(prop-2-enoylamino)methyl]benzoyl]-1,4-diazepane-1-carboxylate](/img/structure/B2489818.png)
![tert-butyl N-methyl-N-[4-(phenylamino)phenyl]carbamate](/img/structure/B2489820.png)

![N-(3-fluorophenyl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide](/img/structure/B2489823.png)